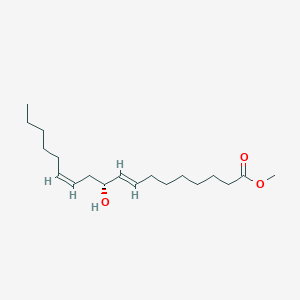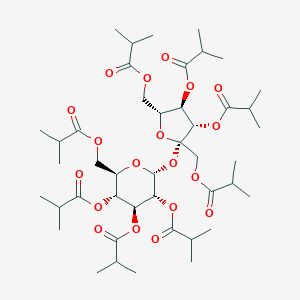
Sucrose octaisobutyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose octaisobutyrate (SOIB) is a synthetic compound that is commonly used in scientific research. It is a type of sucrose ester that is synthesized through the reaction of sucrose with isobutyric anhydride. SOIB has unique chemical and physical properties that make it useful in a variety of applications, including as an emulsifier, stabilizer, and surfactant.
作用機序
The mechanism of action of Sucrose octaisobutyrate is not fully understood. However, it is believed that Sucrose octaisobutyrate interacts with the lipid bilayer of cell membranes, altering their properties and leading to changes in cell function. Sucrose octaisobutyrate has also been shown to interact with proteins, altering their conformation and function.
生化学的および生理学的効果
Sucrose octaisobutyrate has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the stability of proteins and lipids, making it useful in the formulation of therapeutics. Sucrose octaisobutyrate has also been shown to have antimicrobial properties, making it useful in the preparation of antimicrobial agents. Additionally, Sucrose octaisobutyrate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using Sucrose octaisobutyrate in lab experiments is its versatility. It can be used as an emulsifier, stabilizer, and surfactant, making it useful in a variety of applications. Additionally, Sucrose octaisobutyrate is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using Sucrose octaisobutyrate is its potential toxicity. While Sucrose octaisobutyrate has been shown to be relatively non-toxic, further studies are needed to fully understand its safety profile.
将来の方向性
There are many potential future directions for research on Sucrose octaisobutyrate. One area of interest is the development of new methods for synthesizing Sucrose octaisobutyrate. Additionally, further studies are needed to fully understand the mechanism of action of Sucrose octaisobutyrate and its potential therapeutic applications. Finally, there is a need for more research on the safety profile of Sucrose octaisobutyrate, particularly with respect to its long-term effects.
合成法
The synthesis of Sucrose octaisobutyrate involves the reaction of sucrose with isobutyric anhydride in the presence of a catalyst. The reaction results in the formation of a mixture of sucrose esters, which are then separated and purified to obtain Sucrose octaisobutyrate. The synthesis process is relatively simple and can be scaled up for industrial production.
科学的研究の応用
Sucrose octaisobutyrate has been widely used in scientific research due to its unique properties. It has been used as an emulsifier in the preparation of nanoemulsions for drug delivery. Sucrose octaisobutyrate has also been used as a surfactant in the preparation of liposomes for gene delivery. Additionally, Sucrose octaisobutyrate has been used as a stabilizer in the formulation of protein-based therapeutics.
特性
CAS番号 |
102787-19-9 |
|---|---|
製品名 |
Sucrose octaisobutyrate |
分子式 |
C44H70O19 |
分子量 |
903 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-methylpropanoyloxy)-2,5-bis(2-methylpropanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C44H70O19/c1-20(2)35(45)53-17-28-30(57-38(48)23(7)8)32(59-40(50)25(11)12)33(60-41(51)26(13)14)43(56-28)63-44(19-55-37(47)22(5)6)34(61-42(52)27(15)16)31(58-39(49)24(9)10)29(62-44)18-54-36(46)21(3)4/h20-34,43H,17-19H2,1-16H3/t28-,29-,30-,31-,32+,33-,34+,43-,44+/m1/s1 |
InChIキー |
QSOGLNCCKWUXRN-CIGKAFDASA-N |
異性体SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
正規SMILES |
CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
その他のCAS番号 |
102787-19-9 |
同義語 |
sucrose octa-isobutyrate sucrose octaisobutyrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

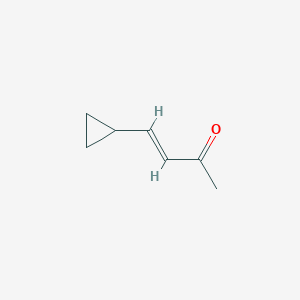


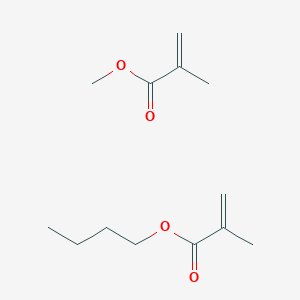

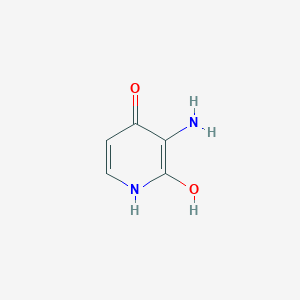

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
